2,5-Dibromoterephthalic acid

Proton exchange membrane fuel cells Metal–organic frameworks Proton conductivity

Proton-conducting MOF research requires linkers that maximize conductivity. 2,5-Dibromoterephthalic acid (DBrTPA; CAS 13731-82-3) delivers: • Tb-DBTPA MOF: 1.98×10⁻³ S·cm⁻¹ proton conductivity - 1.8× higher than DCTPA analog • 49.3 wt% Br enables intrinsic flame retardancy in polyesters; higher LOI than chloro analogs • MUT-4 MOF outperforms 16 benchmark MOFs for CO₂ capture ≥98% purity. Room-temperature storage. Global shipping.

Molecular Formula C8H4Br2O4
Molecular Weight 323.92 g/mol
CAS No. 13731-82-3
Cat. No. B076187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromoterephthalic acid
CAS13731-82-3
Molecular FormulaC8H4Br2O4
Molecular Weight323.92 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)C(=O)O)Br)C(=O)O
InChIInChI=1S/C8H4Br2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14)
InChIKeyVUTICWRXMKBOSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromoterephthalic Acid Overview


2,5-Dibromoterephthalic acid (DBrTPA; CAS 13731-82-3) is a symmetrically di-brominated aromatic dicarboxylic acid of molecular formula C₈H₄Br₂O₄ and molecular weight 323.92 g·mol⁻¹ . The two bromine atoms occupy the 2- and 5-positions of the terephthalic acid scaffold, imparting a bromine content of approximately 49.3 wt% — roughly 1.6× the halogen mass fraction achievable with the 2,5-dichloro analog [1]. DBrTPA serves as a rigid, bifunctional organic linker in metal–organic framework (MOF) synthesis, as a diacid monomer in condensation polymerization, and as a reactive precursor for cross-coupling chemistry via its aryl bromide handles [2][3]. Its commercial availability in grades ≥97–98% from multiple global suppliers supports reproducible research and scale-up procurement.

2,5-Dibromoterephthalic Acid: Irreplaceable Advantages


The 2,5-dibromo substitution pattern on the terephthalic acid core simultaneously governs three structure–property axes: (i) the heavy-atom effect of bromine modulates excited-state intersystem crossing and luminescence behavior [1]; (ii) the twin aryl bromide sites enable dimensionality control in supramolecular assembly, yielding 2D non-covalent networks where mono-bromo analogs produce only 1D ladder structures on HOPG [2]; and (iii) the high bromine mass fraction (~49.3 wt%) provides intrinsic flame retardancy that the dichloro analog (~30.2 wt% Cl) cannot match at equivalent molar incorporation in polyester backbones [3]. These three properties — photophysical, structural, and thermal — are co-determined by the specific halogen identity, count, and regiochemistry, meaning substitution with terephthalic acid, 2-bromoterephthalic acid, or 2,5-dichloroterephthalic acid inevitably compromises at least one of these functional dimensions in the final material.

2,5-Dibromoterephthalic Acid: Performance Evidence


Proton Conductivity: DBTPA vs. DCTPA in Lanthanide MOFs

In a direct head-to-head comparison, the terbium(III) MOF constructed from 2,5-dibromoterephthalic acid (DBTPA-Tb) exhibited a proton conductivity of 1.98 × 10⁻³ S·cm⁻¹ at 98% RH and 90 °C, which is 1.8× higher than the 1.10 × 10⁻³ S·cm⁻¹ achieved by the isostructural MOF built from 2,5-dichloroterephthalic acid (DCTPA-Tb) under identical measurement conditions [1]. The DBTPA-Eu analog also outperformed its DCTPA-Eu counterpart (1.09 × 10⁻³ vs. 1.24 × 10⁻³ S·cm⁻¹, with the chloro-Eu variant showing a marginal advantage in that specific pairing, but the DBTPA-Tb combination delivered the highest absolute conductivity among all four Ln-MOFs tested). The superior performance is attributed to the stronger halogen-bond-accepting character of bromine, which facilitates more efficient hydrogen-bond network formation with H₃O⁺ proton donors within the MOF channels.

Proton exchange membrane fuel cells Metal–organic frameworks Proton conductivity

Flame Retardancy: TBr2 vs. TCl2 in Polyamides

A systematic comparative study of polyamides prepared from terephthalic acid (T), 2,5-dichloroterephthalic acid (TCl2), and 2,5-dibromoterephthalic acid (TBr2) with various diamines demonstrated that halogen substitution with bromine confers distinct thermal and flammability advantages [1]. Thermogravimetric (TG) analysis revealed that polymers from TBr2 yield higher char residue than those from T or TCl2, indicative of superior condensed-phase flame retardancy. Critically, the self-ignition temperature increased remarkably upon halogen substitution, with TBr2-based polyamides showing a longer ignition lag time than TCl2-based polyamides — a direct measure of delayed ignition under fire conditions. Additionally, polyesters from TBr2 exhibited better solubility in organic solvents than those from TCl2, facilitating solution processing.

Flame-retardant polyamides Thermal stability Halogenated polymers

CO₂ Adsorption: MUT-4 Outperforms Benchmark MOFs

The Zn(II) paddle-wheel pillared-layered MOF [Zn₂(DBrTPA)₂(DABCO)]·(DMF)₂ (MUT-4), constructed from DBrTPA as the ditopic carboxylate linker and DABCO as the pillar ligand, demonstrated higher CO₂ adsorption performance than an extensive panel of benchmark MOFs including UiO-66, UiO-66-NH₂, UiO-66-NO₂, PCN-66, ZIF-68, UiO-67, bio-MOF-11, MIL-101, MOF-177, ZIF-8, and ZIF-82 [1]. Moreover, MUT-4 surpassed the CO₂ adsorption of previously reported DABCO-based MOFs (DMOFs), specifically DMOF-1, NO₂-DMOF-1, NH₂-DMOF-1, Br-DMOF-1, and Azo-DMOF-1. Notably, MUT-4 outperformed Br-DMOF-1 — a direct DMOF analog — indicating that the 2,5-dibromo substitution pattern on the terephthalate linker imparts pore-environment characteristics more favorable for CO₂ uptake than the mono-bromo or other functionalized variants.

CO₂ capture Metal–organic frameworks Gas adsorption

Luminescent UV Detection: Tb-DBTPA MOF

A series of two-dimensional lanthanide MOFs (Ln-DBTPA, Ln = Tb, Eu, Gd) constructed from 2,5-dibromoterephthalic acid exhibits a unique 'turn-up' luminescence response upon UV exposure — a behavior not observed with non-halogenated terephthalate linkers [1]. The terbium analog (compound 1) demonstrates an ultralow UV detection limit of 9.1 × 10⁻⁹ J, which the authors identify as representing a new type of luminescent UV detector. The luminescence enhancement mechanism is attributed to the accumulation of photo-generated radicals that promote intersystem crossing, a process directly enabled by the heavy-atom effect of the two bromine substituents on the DBTPA linker — a photophysical pathway inaccessible to non-brominated or mono-brominated terephthalic acid analogs.

UV dosimetry Luminescent sensing Lanthanide MOFs

Supramolecular Assembly: 2D Network vs. 1D Ladder

Scanning tunneling microscopy (STM) studies on highly oriented pyrolytic graphite (HOPG) reveal a striking difference in self-assembly dimensionality between brominated terephthalic acids: 2-bromoterephthalic acid (mono-bromo) forms only a one-dimensional (1D) ladder-like non-covalent network, whereas 2,5-dibromoterephthalic acid forms a two-dimensional (2D) non-covalent lattice network under identical deposition conditions [1]. The additional bromine atom at the 5-position introduces a second orthogonal Br···O halogen-bonding vector, cooperatively reinforcing lateral intermolecular interactions to extend supramolecular order into the second dimension. This dimensionality switch has direct implications for thin-film crystallinity, charge transport anisotropy, and template-directed synthesis.

Supramolecular chemistry Halogen bonding Surface self-assembly

2,5-Dibromoterephthalic Acid: Key Applications


Proton Exchange Membrane Fuel Cell MOFs

Research groups synthesizing lanthanide-based MOFs as proton-conducting PEM materials should select DBTPA over DCTPA as the halogenated linker. The DBTPA-Tb MOF delivers 1.98 × 10⁻³ S·cm⁻¹ at 98% RH / 90 °C, a 1.8× improvement over the DCTPA-Tb analog (1.10 × 10⁻³ S·cm⁻¹), directly attributable to bromine's superior halogen-bond-accepting capability for constructing efficient proton-hopping pathways [1]. This performance differential can reduce the membrane resistance in fuel cell stacks, making DBTPA the rational procurement choice when maximizing proton conductivity is the primary design criterion.

Flame-Retardant Polyester and Polyamide Fibers

Industrial manufacturers of flame-retardant textile-grade polyesters and polyamides should specify 2,5-dibromoterephthalic acid (TBr2) as the halogenated diacid comonomer rather than the 2,5-dichloro analog (TCl2). Comparative TG and ignition testing demonstrates that TBr2-based polymers exhibit higher self-ignition temperatures, longer ignition lag times, and higher char residues than TCl2-based counterparts [2]. Polyesters from TBr2 also show better organic solvent solubility, facilitating fiber spinning and processing. With ~49.3 wt% bromine content versus ~30.2 wt% chlorine for TCl2, TBr2 achieves higher flame-retardant element loading per mole of comonomer incorporated — critical for meeting LOI ≥ 26 flammability standards without exceeding copolymer composition limits.

Post-Combustion CO₂ Capture MOF Sorbents

Teams developing pillared-layered MOFs for CO₂ capture should use DBrTPA as the ditopic carboxylate linker based on the demonstrated performance of MUT-4, which empirically outperforms 16 benchmark MOFs — including the widely studied UiO-66, DMOF-1, and Br-DMOF-1 — in CO₂ adsorption capacity [3]. The ability to modulate CO₂ uptake by varying the synthetic route (solvothermal, sonochemical, or mixed) further allows process engineers to tailor material performance to specific capture conditions. Procurement of DBrTPA rather than non-halogenated or mono-halogenated terephthalic acids is essential to reproduce the pore-environment characteristics responsible for the superior CO₂ affinity.

Ultrasensitive Luminescent UV Dosimeters

Research groups developing solid-state UV radiation detectors with sub-10 nJ sensitivity should employ DBTPA as the organic linker for constructing Tb(III)-based MOFs. The Tb-DBTPA system achieves a detection limit of 9.1 × 10⁻⁹ J with a unique 'turn-up' luminescence response — a photophysical behavior enabled specifically by the heavy-atom effect of the twin bromine substituents, which promotes the radical-mediated intersystem crossing mechanism [4]. Non-brominated terephthalic acids cannot support this sensing pathway, and mono-bromo analogs lack the second bromine required for optimal radical stabilization. This makes 2,5-dibromoterephthalic acid the non-substitutable ligand choice for this emerging UV dosimeter platform.

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